4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2,2-dimethoxyethyl group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine typically involves the chlorination of 4,6-dihydroxy-5-(2,2-dimethoxyethyl)pyrimidine using reagents such as phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates. These optimizations help in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-chloro-5-(2,2-dimethoxyethyl)pyrimidine can be formed.
Coupling Products: Biaryl derivatives and other complex structures are formed through coupling reactions.
Scientific Research Applications
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the dimethoxyethyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
- 4,6-Dichloro-5-methoxypyrimidine
- 4,6-Dichloro-2-methylpyrimidine
Uniqueness
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C8H10Cl2N2O2 |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,2-dimethoxyethyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-13-6(14-2)3-5-7(9)11-4-12-8(5)10/h4,6H,3H2,1-2H3 |
InChI Key |
QTNGUCKAXAXIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C(N=CN=C1Cl)Cl)OC |
Origin of Product |
United States |
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